molecular formula C10H17NO3S B7136200 N-(1,1-dioxothiolan-3-yl)-1-ethylcyclopropane-1-carboxamide

N-(1,1-dioxothiolan-3-yl)-1-ethylcyclopropane-1-carboxamide

Cat. No.: B7136200
M. Wt: 231.31 g/mol
InChI Key: FCAOQHCKEZKLSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,1-dioxothiolan-3-yl)-1-ethylcyclopropane-1-carboxamide is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound features a cyclopropane ring, which is known for its strain and reactivity, making it an interesting subject for chemical research.

Properties

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-1-ethylcyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3S/c1-2-10(4-5-10)9(12)11-8-3-6-15(13,14)7-8/h8H,2-7H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCAOQHCKEZKLSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CC1)C(=O)NC2CCS(=O)(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(1,1-dioxothiolan-3-yl)-1-ethylcyclopropane-1-carboxamide typically involves the reaction of 3-aminothiolane with ethylcyclopropane-1-carboxylic acid under specific conditions. The reaction is often carried out in the presence of a strong base, such as potassium hydroxide, in an aprotic solvent like ethanol or a mixture of ethanol and dimethylformamide (DMF). The choice of solvent is crucial as it affects the yield and purity of the product .

Chemical Reactions Analysis

N-(1,1-dioxothiolan-3-yl)-1-ethylcyclopropane-1-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

N-(1,1-dioxothiolan-3-yl)-1-ethylcyclopropane-1-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a model compound for studying the reactivity of cyclopropane rings and thiolane derivatives.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1,1-dioxothiolan-3-yl)-1-ethylcyclopropane-1-carboxamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and cellular signaling .

Comparison with Similar Compounds

N-(1,1-dioxothiolan-3-yl)-1-ethylcyclopropane-1-carboxamide can be compared with other similar compounds, such as:

  • N-(1,1-dioxothiolan-3-yl)-N-ethyl-3-nitrobenzenesulfonamide
  • N-(1,1-dioxothiolan-3-yl)-N-methylacetamide
  • N-(1,1-dioxothiolan-3-yl)-4-nitrobenzamide

These compounds share the thiolane ring structure but differ in their substituents, leading to variations in their chemical reactivity and applications. The unique combination of the cyclopropane ring and the thiolane moiety in this compound makes it particularly interesting for research .

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